N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the dichlorophenyl group, and the attachment of the butan-2-ylphenyl group. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dichlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Butan-2-ylphenyl Group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-4-[4-(butan-2-ylamino)phenyl]aniline: Similar structure but different functional groups.
4-Phenyl-2-butanone: Shares the butan-2-ylphenyl group but lacks the quinoline core.
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide is unique due to its combination of a quinoline core with dichlorophenyl and butan-2-ylphenyl groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C27H24Cl2N2O |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H24Cl2N2O/c1-4-16(2)18-9-12-20(13-10-18)30-27(32)25-17(3)26(21-14-11-19(28)15-23(21)29)31-24-8-6-5-7-22(24)25/h5-16H,4H2,1-3H3,(H,30,32) |
InChI Key |
IIIANXPQRWUFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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